2-(甲磺酰基)异烟酰胺

描述

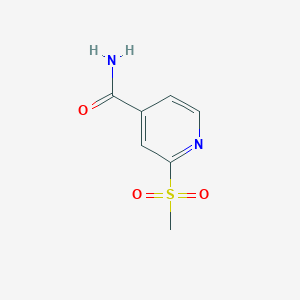

2-(Methylsulfonyl)isonicotinamide is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . This compound is used for material synthesis .

Synthesis Analysis

The synthesis of isonicotinamide derivatives has been reported in several studies. One study reported the preparation of novel isonicotinamide derivatives by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones . Another study reported the formation of novel mixed-ligand Cu(II) coordination compounds through reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate .Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives can vary depending on the specific derivative and the conditions under which it is synthesized. For example, one study reported the formation of cocrystals in which isonicotinamide is combined in a 1:1 stoichiometry with pimelic acid, suberic acid, and azelaic acid .Chemical Reactions Analysis

Isonicotinamide derivatives can undergo various chemical reactions. For instance, one study reported the preparation of isonicotinamide derivatives through quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones . Another study reported the formation of novel mixed-ligand Cu(II) coordination compounds through reactions of non-steroidal anti-inflammatory drugs with isonicotinamide and copper(II) acetate .Physical And Chemical Properties Analysis

Isonicotinamide and its derivatives have various physical and chemical properties. For example, isonicotinamide is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane . The tunability of physiochemical properties of crystalline materials through controlled cocrystal formulation is an aim for both the pharmaceutical industry and crystal engineers .科学研究应用

1. 生物活性与药理特性

2-(甲磺酰基)异烟酰胺及相关化合物表现出广泛的生物活性与药理特性。例如,某些甲磺酰基化合物因其潜在的抗疟疾和抗分枝杆菌活性而受到探索。类似地,研究还强调了甲磺酰基类似物对多种革兰氏阴性菌和革兰氏阳性菌的抗菌潜力 (Tuntiwachwuttikul 等,2003); (Ekström 等,1975)。

2. 合成与化学性质

2-(甲磺酰基)异烟酰胺衍生物的合成和化学性质是几项研究的重点。研究表明异烟酰胺可通过配位键和分子间氢键相互作用形成双金属结构单元的组装体,表明其在材料科学和配位化学中的潜力 (Bera 等,2003)。此外,异烟酰胺已被用作超分子试剂合成 Cu(II) 配合物,证明了其在无机-有机杂化材料形成中的多功能性 (Aakeröy 等,2003)。

3. 农业和环境应用

2-(甲磺酰基)异烟酰胺衍生物也在农业和环境科学领域得到研究。例如,某些农药在植物中的代谢涉及转化为甲磺酰基化合物,表明其对农业实践和环境安全有影响 (Andrawes 等,1971)。

4. 在有机合成和酶抑制剂中的潜力

含有甲磺酰基的化合物因其在有机合成和酶抑制剂中的作用而受到探索。它们的生物活性,特别是在抑制各种酶方面,使其在药物化学和药物开发中具有重要意义 (Shyam 等,1990)。

未来方向

The future directions for research on 2-(Methylsulfonyl)isonicotinamide and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand the safety and hazards associated with these compounds. One study suggested that specific solvents lead to specific polymorphic forms of isonicotinamide , indicating potential avenues for future research.

作用机制

Target of Action

Isonicotinamide, a closely related compound, has been studied extensively and is known to interact with various enzymes and biochemical pathways .

Mode of Action

Isonicotinamide, a non-metabolized isomer of the nad+ precursor nicotinamide (nam), has been shown to extend the lifespan of yeast cells through a mechanism that diminishes nucleotides . It’s plausible that 2-(Methylsulfonyl)isonicotinamide may have similar interactions with its targets, leading to changes in cellular processes.

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability of 2-(Methylsulfonyl)isonicotinamide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the metastable zone width (MSZW) and induction time data for isonicotinamide in various solvents, including methanol, acetone, acetonitrile, and ethyl acetate, were experimentally measured . This suggests that the solvent environment could potentially influence the action of 2-(Methylsulfonyl)isonicotinamide.

生化分析

Biochemical Properties

The biochemical properties of 2-(Methylsulfonyl)isonicotinamide are not fully understood yet. It is known that it is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane This solubility suggests that it can interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

The cellular effects of 2-(Methylsulfonyl)isonicotinamide are not well-documented yet. It is known that similar compounds, such as Methylsulfonylmethane (MSM), have been used to treat a variety of conditions, including muscle and joint pain from inflammation and arthritic conditions, allergies, and skin disorders . MSM provides sulfur that the body needs for various cellular processes, and it appears to play a role in maintaining joint health and the formation of connective tissue .

Molecular Mechanism

The molecular mechanism of action of 2-(Methylsulfonyl)isonicotinamide is not fully understood. It is known that similar compounds, such as isonicotinamide, participate in electronically divergent processes with the metal catalyst in Suzuki–Miyaura (SM) coupling reactions

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Methylsulfonyl)isonicotinamide in laboratory settings are not well-documented yet. It is known that specific solvents lead to specific polymorphic forms of isonicotinamide, and that the hydrogen bonding in solution kinetically drives the nucleation towards a specific form .

Dosage Effects in Animal Models

The dosage effects of 2-(Methylsulfonyl)isonicotinamide in animal models are not well-documented yet. It is known that similar compounds, such as MSM, are often taken at up to 3,000mg daily, which seems to be effective for reducing symptoms of osteoarthritis and conferring some antioxidant protection to the body .

Metabolic Pathways

The metabolic pathways that 2-(Methylsulfonyl)isonicotinamide is involved in are not well-documented yet. It is known that similar compounds, such as isonicotinamide, are involved in phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of 2-(Methylsulfonyl)isonicotinamide within cells and tissues are not well-documented yet. It is known that drug transporters allow drugs to enter and leave cells by carrier-mediated pathways .

Subcellular Localization

The subcellular localization of 2-(Methylsulfonyl)isonicotinamide is not well-documented yet. It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

属性

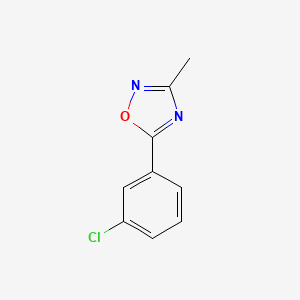

IUPAC Name |

2-methylsulfonylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-13(11,12)6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLQDOUUZWWRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265613 | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1820707-92-3 | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxamide, 2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/structure/B3111143.png)

![Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3111156.png)

![6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine](/img/structure/B3111177.png)